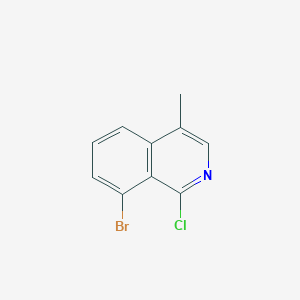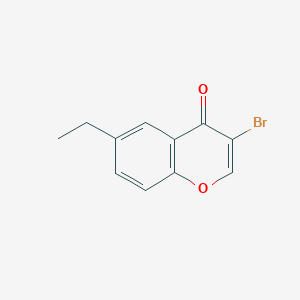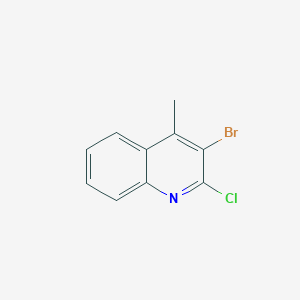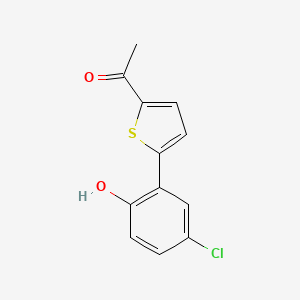
1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one is an organic compound that belongs to the class of ketones It features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a pentanone chain with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes functionalization to introduce a suitable leaving group.
Alkylation: The functionalized naphthalene is then alkylated with a pentanone derivative under basic conditions.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)-5-phenylpentan-3-one: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-(Dimethylamino)-5-(2-thienyl)pentan-3-one: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness
1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties, making it suitable for certain applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
918519-07-0 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-(dimethylamino)-5-naphthalen-1-ylpentan-3-one |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-12-16(19)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-9H,10-13H2,1-2H3 |
InChI Key |
ZGRYDUXBLCOVBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)CCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


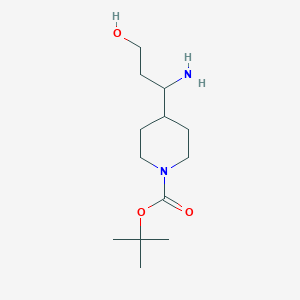
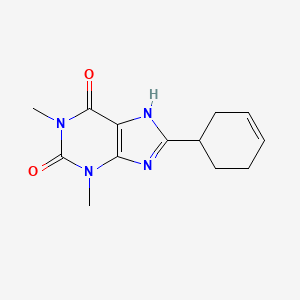


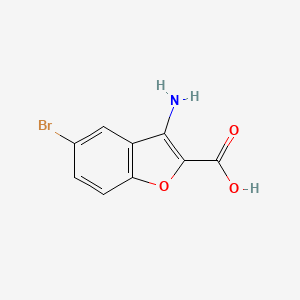

![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)

![N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11859699.png)
![N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B11859711.png)
